Aldoxycarb

Catalog No.
S517896
CAS No.
1646-88-4
M.F
C7H14N2O4S
M. Wt
222.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aldoxycarb

CAS Number

1646-88-4

Product Name

Aldoxycarb

IUPAC Name

[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate

Molecular Formula

C7H14N2O4S

Molecular Weight

222.26 g/mol

InChI

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+

InChI Key

YRRKLBAKDXSTNC-WEVVVXLNSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

aldicarb sulfone, aldoxycarb, Temik sulfone

Canonical SMILES

CC(C)(C=NOC(=O)NC)S(=O)(=O)C

Isomeric SMILES

CC(C)(/C=N\OC(=O)NC)S(=O)(=O)C

The exact mass of the compound Aldoxycarb is 222.0674 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of sulfone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Transformation products, Insecticides, Nematicides. However, this does not mean our product can be used or applied in the same or a similar way.

Aldoxycarb, also known as aldicarb sulfone, is a systemic carbamate pesticide used to control a range of nematodes and insects in agricultural applications.[1][2] It functions as a reversible acetylcholinesterase (AChE) inhibitor, disrupting the nervous system of target pests.[2][3] Critically, Aldoxycarb is a primary oxidative metabolite of the nematicide Aldicarb; this relationship defines its environmental behavior and toxicological profile.[1][3] Procured in its pure form, Aldoxycarb serves as a high-purity analytical reference standard for regulatory monitoring and environmental fate studies, where distinguishing it from its parent compound and other metabolites is essential.[4][5]

While Aldoxycarb is the sulfone metabolite of Aldicarb, they are not interchangeable for procurement. Aldicarb is rapidly oxidized in soil to form aldicarb sulfoxide and then more slowly to Aldoxycarb (aldicarb sulfone).[6][7] These three compounds exhibit distinct soil mobility, persistence, and leaching potentials, making separate analytical quantification essential for accurate environmental risk assessment.[8] For example, the metabolites (sulfoxide and sulfone) are considered more mobile and characteristic of leachers compared to the parent aldicarb.[8] Therefore, researchers studying environmental contamination, developing remediation strategies, or performing regulatory compliance monitoring require high-purity Aldoxycarb as a specific analytical standard to create accurate calibration curves and quantify it independently of Aldicarb and aldicarb sulfoxide.[9][10]

Differentiated Soil Mobility: Higher Leaching Potential Than Parent Compound Aldicarb

Aldoxycarb (aldicarb sulfone) and its fellow metabolite aldicarb sulfoxide demonstrate significantly higher mobility in soil than the parent compound, Aldicarb. A laboratory study measuring soil organic carbon-water partitioning coefficients (Koc) found that Aldicarb and its metabolites had Koc values ranging from 6-31, much lower than the benchmark atrazine (Koc = 55), indicating very high mobility. The study explicitly characterized the metabolites, including Aldoxycarb, as 'leachers', whereas the parent Aldicarb behaved as a 'non-leacher'.[8] This is further supported by Log Kow values, where Aldoxycarb (-0.57) and aldicarb sulfoxide (-0.69) are significantly more hydrophilic than Aldicarb (1.08).[7][11]

Evidence DimensionSoil Mobility / Leaching Potential (Log Kow)
Target Compound DataAldoxycarb Log Kow = -0.57
Comparator Or BaselineAldicarb Log Kow = 1.08
Quantified DifferenceAldoxycarb is substantially more hydrophilic (lower Log Kow) than Aldicarb, indicating higher potential mobility in water.
ConditionsCalculated octanol-water partition coefficient.

This distinct mobility profile necessitates the use of pure Aldoxycarb as an analytical standard to accurately model and monitor its specific contribution to groundwater contamination risk, separate from the less mobile parent compound.

Increased Environmental Persistence Compared to Aldicarb

Aldoxycarb exhibits greater persistence in soil compared to its parent compound. In environmental dissipation studies, the typical soil half-life for the parent Aldicarb is cited as approximately 14 days.[12] In contrast, the half-life for its metabolite Aldoxycarb (aldicarb sulfone) is significantly longer, reported as >90 days.[12] This slower degradation rate means Aldoxycarb can persist in the environment long after the parent compound has dissipated, representing a different and more prolonged exposure risk.

Evidence DimensionTypical Soil Half-Life (T½)
Target Compound Data>90 days
Comparator Or BaselineAldicarb: ~14 days
Quantified DifferenceAldoxycarb is over 6 times more persistent in soil than Aldicarb.
ConditionsEnvironmental dissipation studies under typical field conditions.

For long-term environmental monitoring and toxicological studies, procuring Aldoxycarb is critical to assess the persistent terminal residue, which cannot be inferred from measurements of the rapidly degrading parent compound.

Defined Physicochemical Properties for Analytical Applications

Procurement of Aldoxycarb as a certified reference material is based on its well-defined physicochemical properties, which are distinct from other carbamates and essential for analytical method development. Aldoxycarb is a white crystalline powder with a melting point of 140-142 °C.[3] In contrast, the parent Aldicarb has a melting point of 98-100 °C, and the common substitute Carbaryl melts at 138-140 °C.[10] This distinct melting point is a key parameter for identity confirmation and purity assessment in a laboratory setting, ensuring the correct compound is being quantified.

Evidence DimensionMelting Point (°C)
Target Compound Data140–142 °C
Comparator Or BaselineAldicarb: 98-100 °C; Carbaryl: 138-140 °C
Quantified DifferenceA distinct and higher melting point range compared to its direct precursor and a common in-class substitute.
ConditionsStandard laboratory measurement for reference materials.

For analytical labs, these specified properties guarantee the identity and purity of the standard, which is the foundation for accurate instrument calibration and legally defensible residue analysis data.

Analytical Reference Standard for Environmental Monitoring

Given its high mobility and persistence relative to its parent compound, Aldoxycarb is essential as a certified reference material for regulatory laboratories. It is used to develop and validate analytical methods (e.g., LC-MS/MS) for quantifying its specific presence in groundwater and soil samples, enabling accurate risk assessments of terminal pesticide residues.[5][8]

Metabolism and Environmental Fate Research

Researchers studying the long-term degradation pathways of carbamate pesticides use pure Aldoxycarb to investigate its persistence, biological activity, and ultimate fate in various soil types and aquatic environments. Its distinct properties compared to Aldicarb are critical for building accurate predictive models of pesticide behavior.[3][8]

Toxicological and Ecotoxicological Studies

To understand the specific risks posed by persistent metabolites, toxicologists require isolated Aldoxycarb. This allows for the determination of its unique toxicological endpoints (e.g., LD50, chronic effects) and its impact on non-target organisms, independent of the less persistent parent compound Aldicarb.[3]

Development of Formulations with Specific Release/Persistence Profiles

In the formulation of next-generation crop protection agents, Aldoxycarb could be investigated as the primary active ingredient where a more persistent and mobile systemic compound is desired from the point of application, bypassing the initial, less-mobile Aldicarb stage.[13]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White solid; [CAMEO]

XLogP3

-0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

222.06742811 Da

Monoisotopic Mass

222.06742811 Da

Heavy Atom Count

14

LogP

-0.57 (LogP)

Appearance

Solid powder

Melting Point

141.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IL70ANS043

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (92.68%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (92.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (92.68%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00009 [mmHg]

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

1646-88-4

Metabolism Metabolites

The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Use Classification

Transformation products, Insecticides, Nematicides

Dates

Last modified: 08-15-2023
1. S. P. Huang and S. D. Van Gundy. Effects of aldicarb and its sulfoxide and sulfone on the biology of Tylenchulus semipenetrans. J. Nematol. 10(1), 100-106 (1978).

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